3-Benzo[b]thiophen-2-yl-propan-1-ol
Description
Significance of Benzo[b]thiophene Scaffolds in Academic Research
The benzo[b]thiophene scaffold is of paramount importance in academic research, primarily due to the diverse biological activities exhibited by its derivatives. These compounds have been extensively investigated for their potential as antimicrobial, anticancer, anti-inflammatory, antioxidant, and anticonvulsant agents. nih.govnih.gov The structural similarity of some benzo[b]thiophene derivatives to endogenous molecules allows them to interact with biological targets, leading to therapeutic effects. nih.gov For instance, drugs like raloxifene (B1678788) (an estrogen receptor modulator) and zileuton (B1683628) (a leukotriene synthesis inhibitor) contain the benzo[b]thiophene core, underscoring its clinical relevance. bldpharm.comnih.gov
The versatility of the benzo[b]thiophene ring system allows for chemical modifications at various positions, enabling the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies. nih.gov This has been instrumental in the discovery of new lead compounds for drug development. Beyond medicinal chemistry, benzo[b]thiophene derivatives are also explored in materials science for applications such as organic semiconductors and photoelectric materials. nih.gov
Overview of Propanol (B110389) Derivatives within Benzo[b]thiophene Structural Classes
Propanol derivatives of benzo[b]thiophene, such as 3-Benzo[b]thiophen-2-yl-propan-1-ol, represent a specific subclass with potential biological activities. While detailed research specifically on this compound is not extensively documented in publicly available literature, studies on related structures provide valuable insights.
For example, a series of 1-(benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives and their corresponding alcohol forms have been synthesized and evaluated for their affinity towards serotonin (B10506) receptors. nih.govunav.edu The synthesis of these propanol derivatives typically involves the reduction of the corresponding ketone. rsc.org Another study reported the synthesis of 2-(3-chlorobenzo[b]thiophen-2-yl)propan-2-ol, which demonstrated antimicrobial activity. nih.gov These examples highlight that the propanol side chain, often in combination with other functional groups on the benzo[b]thiophene ring, can contribute to the pharmacological profile of the molecule.
The synthesis of this compound itself would likely start from a suitable benzo[b]thiophene precursor. A plausible route could involve the acylation of benzo[b]thiophene to introduce a propanoyl group at the 2-position, followed by reduction of the ketone to the desired primary alcohol.
Historical Perspectives on the Synthesis and Applications of Benzo[b]thiophene Derivatives
The chemistry of benzo[b]thiophene dates back to the late 19th century, with early work focusing on its isolation from coal tar and initial synthetic efforts. Over the decades, numerous synthetic methods have been developed to construct the benzo[b]thiophene ring system. These methods often involve the cyclization of substituted benzenes bearing a sulfur-containing side chain. nih.gov
Early applications of benzo[b]thiophenes were primarily in the dye industry, for example, in the production of thioindigo (B1682309) dyes. bldpharm.com However, the discovery of the diverse biological activities of its derivatives in the mid-20th century shifted the research focus towards medicinal chemistry. nih.govnih.gov The development of new catalytic systems, such as copper- and palladium-catalyzed reactions, has significantly advanced the synthesis of functionalized benzo[b]thiophenes, allowing for more efficient and versatile production of these valuable compounds. These advancements continue to fuel the exploration of benzo[b]thiophene derivatives in various scientific fields.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1-benzothiophen-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12OS/c12-7-3-5-10-8-9-4-1-2-6-11(9)13-10/h1-2,4,6,8,12H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLJZDSEYIEUJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20518511 | |
| Record name | 3-(1-Benzothiophen-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20518511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31909-05-4 | |
| Record name | 3-(1-Benzothiophen-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20518511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 3 Benzo B Thiophen 2 Yl Propan 1 Ol and Its Derivatives
Electrophilic Substitution Reactions on the Benzo[b]thiophene Moiety
The benzo[b]thiophene system, being a π-electron-rich heterocycle, readily undergoes electrophilic substitution reactions. researchgate.net The fusion of the benzene (B151609) and thiophene (B33073) rings creates a unique electronic environment that directs incoming electrophiles to specific positions. Unlike thiophene itself, where the α-positions are most reactive, electrophilic attack on the unsubstituted benzo[b]thiophene ring preferentially occurs at the β-position (C3). researchgate.net However, substitution can also be achieved at the C2 position, as well as on the benzene portion of the molecule. researchgate.net
The orientation of electrophilic substitution on the benzo[b]thiophene ring is highly dependent on the nature of the electrophile, the reaction conditions, and the presence of existing substituents on the ring.
Nitration: The nitration of unsubstituted benzo[b]thiophene demonstrates a clear preference for the 3-position. The general order of reactivity for nitration is 3 > 2 > 6 > 5 > 4 > 7. researchgate.net However, the presence of a deactivating group, such as a nitro group at the 3-position, alters this selectivity. For instance, the nitration of 3-nitrobenzo[b]thiophene (B90674) with potassium nitrate (B79036) in concentrated sulfuric acid results in substitution at all available positions on the benzene ring, with a preference for the order 6 > 5 > 4 > 7. rsc.org When benzo[b]thiophen-2-carboxylic acid is nitrated, a mixture of 3-, 4-, 6-, and 7-nitro isomers is obtained, along with a minor product resulting from the displacement of the carboxylic group. rsc.org The presence of an activating group, such as a methoxy (B1213986) group at the 4-position, directs nitration primarily to the 7-position. rsc.org
Halogenation: Similar to nitration, halogenation of benzo[b]thiophenes under acidic conditions typically yields the 3-halo derivative. researchgate.net The synthesis of 3-halobenzo[b]thiophenes can be efficiently achieved through the electrophilic cyclization of 2-alkynyl thioanisoles using reagents like N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS). researchgate.netnih.govorganic-chemistry.org For example, copper-catalyzed chloro-, bromo-, and iodocyclization reactions using sodium halides provide a convenient route to 3-halo substituted benzo[b]thiophenes. nih.gov The regioselectivity of these reactions is a key feature, allowing for the controlled introduction of a halogen atom at the 3-position, which can then serve as a handle for further functionalization. nih.govrsc.org When an activating group is present, such as in 4-methoxybenzo[b]thiophene, bromination leads to the 7-bromo product, and further bromination yields the 2,7-dibromo derivative. rsc.org
Table 1: Regioselectivity in Electrophilic Substitution of Benzo[b]thiophene Derivatives
| Starting Material | Reagent/Conditions | Major Product(s) | Reference(s) |
|---|---|---|---|
| Benzo[b]thiophene | Nitrating agent | 3-Nitrobenzo[b]thiophene | researchgate.net |
| 3-Nitrobenzo[b]thiophene | KNO₃/H₂SO₄ | 3,6-, 3,5-, 3,4-, and 3,7-Dinitrobenzo[b]thiophenes | rsc.org |
| Benzo[b]thiophen-2-carboxylic acid | Nitrating agent | 3-, 4-, 6-, and 7-Nitro derivatives | rsc.org |
| 4-Methoxybenzo[b]thiophene | Nitrating agent | 7-Nitro-4-methoxybenzo[b]thiophene | rsc.org |
| Benzo[b]thiophene | Halogenating agent (acidic) | 3-Halobenzo[b]thiophene | researchgate.net |
| 4-Methoxybenzo[b]thiophene | Bromine | 7-Bromo-4-methoxybenzo[b]thiophene | rsc.org |
The introduction of an amino group onto the benzo[b]thiophene scaffold is a significant transformation, often leading to compounds with interesting biological properties. Direct amination of the benzo[b]thiophene ring is less common than substitution with other electrophiles. More frequently, amino groups are introduced via multi-step sequences.
One established method involves the palladium-catalyzed amination of a halogenated benzo[b]thiophene precursor. For example, C2-aminated benzo[b]thiophenes can be prepared from 2-iodobenzothiophene through a palladium-catalyzed reaction with an appropriate amine. rsc.org Another approach involves the synthesis of 2-amidobenzothiophenes through the electrophilic cyclization of o-thioanisole-substituted ynamides. researchgate.netorganic-chemistry.org Furthermore, a direct synthesis of 2-aminobenzo[b]thiophenes has been achieved via a palladium-catalyzed carbon-sulfur bond formation using sodium thiosulfate (B1220275) as the sulfur source. dntb.gov.ua These methods provide access to a range of aminobenzo[b]thiophene derivatives, which are valuable intermediates in the synthesis of more complex molecules.
Transformations Involving the Terminal Hydroxyl Group of the Propanol (B110389) Chain
The primary alcohol functionality of the propanol side chain in 3-benzo[b]thiophen-2-yl-propan-1-ol is a versatile site for a variety of chemical transformations. These reactions allow for the modification of the compound's polarity, size, and potential for intermolecular interactions.
Standard reactions of primary alcohols can be applied to this molecule. For example, the hydroxyl group can be oxidized to the corresponding aldehyde or carboxylic acid using a range of oxidizing agents. Conversely, the parent compound can be synthesized by the reduction of 3-(benzo[b]thiophen-2-yl)propanoic acid or its ester derivatives.
A significant transformation is the conversion of the alcohol to other functional groups. For instance, the hydroxyl group can be converted into a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of various functionalities, including azides, cyanides, and thiols, at the terminus of the propanol chain.
Furthermore, the alcohol can participate in esterification or etherification reactions. Reaction with carboxylic acids or their derivatives under appropriate conditions will yield the corresponding esters. Similarly, reaction with alkyl halides or other electrophiles in the presence of a base will produce ethers.
In the context of related structures, the hydroxyl group plays a crucial role in biological activity. For example, in a series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, the corresponding alcohol analogues were also synthesized and evaluated. nih.govnih.gov The reduction of the ketone to the alcohol changes the hybridization of the carbon from sp² to sp³, altering the molecule's geometry and potential for hydrogen bonding, which can significantly impact its interaction with biological targets. nih.gov
Reactivity of the Thiophene Ring System within the Benzo[b]thiophene Scaffold
The thiophene ring within the benzo[b]thiophene scaffold retains some of the characteristic reactivity of thiophene itself, but this is modulated by the fused benzene ring. As previously mentioned, the C3 position is the most susceptible to electrophilic attack. researchgate.net However, the C2 position also exhibits significant reactivity, particularly in metalation reactions. Deprotonation with strong bases, such as organolithium reagents, occurs preferentially at the C2 position, generating a nucleophilic center that can react with various electrophiles. researchgate.net This C2-lithiation provides a powerful tool for the regioselective functionalization of the thiophene ring.
The sulfur atom in the thiophene ring can influence the reactivity of the molecule. While it contributes to the aromaticity of the system, it can also act as a Lewis base and coordinate to transition metals. This thiophilicity can sometimes lead to catalyst poisoning in metal-catalyzed reactions, but numerous successful cross-coupling reactions involving benzo[b]thiophenes have been developed. researchgate.net
Ring-opening reactions of the thiophene moiety are also known, particularly when the ring is activated by electron-withdrawing groups. For example, 3-nitrobenzo[b]thiophene can undergo ring enlargement upon reaction with certain nucleophiles. researchgate.net
Stability and Degradation Pathways of the Compound Class
Benzo[b]thiophene derivatives are generally stable compounds. Their aromatic nature confers a significant degree of thermodynamic stability. However, like many organic molecules, they can undergo degradation under specific conditions, such as exposure to strong oxidizing agents, high temperatures, or UV radiation.
One potential degradation pathway involves the photochemical reaction of the benzo[b]thiophene ring. The photochemistry of benzo[b]thiophenes has been studied and can lead to various products, including cycloadducts and rearranged isomers, depending on the reaction conditions and the presence of other reactants. acs.org For instance, photocycloaddition reactions have been observed, indicating that the aromatic system can be disrupted by light energy. acs.org
Oxidation of the sulfur atom is another possible transformation that can be considered a degradation pathway, as it alters the fundamental electronic structure of the heterocycle. Strong oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) and then to a sulfone. These oxidized derivatives have significantly different chemical and physical properties compared to the parent benzo[b]thiophene.
The propanol side chain can also be a site of degradation. Under strongly acidic conditions, dehydration of the alcohol could potentially occur, leading to the formation of an alkene. Furthermore, as mentioned earlier, the alcohol is susceptible to oxidation.
Computational and Theoretical Investigations of 3 Benzo B Thiophen 2 Yl Propan 1 Ol Systems
Molecular Modeling and Docking Studies for Receptor Interactions
Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein receptor. While direct docking studies on 3-benzo[b]thiophen-2-yl-propan-1-ol are not prominently featured in the literature, investigations into structurally similar compounds, particularly alcohol derivatives of benzo[b]thiophen-2-yl-propan-1-one, offer valuable insights.
A study involving a series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives and their corresponding alcohols was conducted to evaluate their affinity for 5-HT1A serotonin (B10506) receptors. nih.gov Computational simulations were performed using a homology model of the 5-HT1A receptor to understand the interactions. nih.gov The docking results for the most promising compounds highlighted key interactions responsible for binding affinity. For instance, compound 7e , a ketone analogue, displayed a notable binding profile, which was attributed to specific electrostatic and hydrogen-bonding interactions within the receptor's binding site. nih.govnih.gov
The analysis revealed that a hydrogen bond between the aspartate residue D116 and the protonated nitrogen of the ligand's piperazine (B1678402) ring was a critical interaction. nih.gov This was further stabilized by a strong electrostatic interaction between the negatively charged aspartate and the positively charged nitrogen. nih.gov Although these specific compounds contain a bulky arylpiperazine group not present in this compound, the studies underscore the importance of hydrogen bonding and electrostatic interactions for the binding of benzo[b]thiophene derivatives to receptors like 5-HT1A. nih.govnih.gov The alcohol functionality in the propanol (B110389) side chain of the target compound could similarly act as a hydrogen bond donor or acceptor, potentially mediating interactions with receptor site residues.
| Compound Class | Receptor Target | Key Interacting Residue | Primary Interaction Type | Ref |
| Benzo[b]thiophen-2-yl-propan-1-one/ol derivatives | 5-HT1A Serotonin Receptor | Aspartate (D116) | Hydrogen Bonding, Electrostatic | nih.govnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of compounds with their biological activities. This method is widely used to predict the activity of new compounds and to guide the synthesis of more potent analogues. ipb.pt
Several QSAR studies have been successfully applied to various series of benzo[b]thiophene derivatives to predict activities ranging from anticancer to antimicrobial and antioxidant effects. ipb.ptresearchgate.netnih.govresearchgate.net For example, a QSAR model was developed to describe and predict the radical scavenging activity of di(hetero)arylamine derivatives of benzo[b]thiophene. ipb.ptcore.ac.uk This study used the partial least squares (PLS) method to build a robust model based on a set of 26 compounds. ipb.pt The final model selected four molecular descriptors that were crucial for predicting antioxidant activity. ipb.pt
The key descriptors identified in the study belonged to two main classes: Radial Distribution Function (RDF) descriptors and 2D-autocorrelation descriptors. ipb.pt These descriptors suggested that the presence of electronegative and polarizable atoms at specific distances within the molecule enhances its radical scavenging activity, likely by facilitating hydrogen abstraction from the amino group. ipb.pt While this study focused on amino derivatives rather than the propanol side chain, it demonstrates the utility of QSAR in identifying key structural features for a desired biological effect within the benzo[b]thiophene class. ipb.ptcore.ac.uk Similar approaches could be applied to this compound systems to predict various biological activities by correlating descriptors related to its specific functional groups with experimental data.
| Descriptor Type | Descriptor Code | Interpretation in QSAR Model | Ref |
| Radial Distribution Function | RDF020e, RDF045e | Relates to the presence of electronegative atoms at specific distances. | ipb.pt |
| 2D-Autocorrelation | GATS8p, MATS5e | Associates polarizable and electronegative atom pairs at certain topological distances with activity. | ipb.pt |
Density Functional Theory (DFT) Calculations for Electronic Structure and Mechanistic Elucidation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. rsc.orgnih.gov DFT calculations are instrumental in understanding the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the mechanisms of chemical reactions. researchgate.netnih.gov
For benzo[b]thiophene systems, DFT studies have been employed to explore the relationship between structure and electronic properties, particularly for applications in organic electronics and materials science. rsc.org A theoretical investigation of thieno[2,3-b]benzothiophene (TBT) and its derivatives used DFT to analyze their geometric structures, reorganization energies, and frontier orbital energies. rsc.org Such studies reveal that modifications to the core structure, such as adding different substituents, can significantly alter the HOMO-LUMO energy gap, which in turn affects the material's electronic and optical properties. rsc.orgnih.gov For instance, one study found that adding a benzo[d]thiazole group to a polythiophene chain drastically decreased the energy gap, a finding that is valuable for designing novel conductive materials. nih.gov
In the context of reaction mechanisms, DFT calculations have provided insights into the divergent reactivities of substituted benzo[b]thiophenes. For example, in a study of palladium-catalyzed decarboxylative Heck coupling, theoretical analysis showed that a chloro-substituent on the benzo[b]thiophene ring was crucial for the reaction to proceed, as it reduced adjacent π-π interplay, thereby facilitating the key decarboxylation step. rsc.org For this compound, DFT could elucidate the electronic impact of the 2-propan-1-ol side chain on the aromatic system, predict sites of reactivity, and calculate properties like ionization potential and electron affinity. rsc.org
| System Studied | DFT Finding | Implication | Ref |
| Thieno[2,3-b]benzothiophene (TBT) Derivatives | Wide band gaps and low-lying HOMOs. | Good environmental stability and potential for high charge mobility. | rsc.org |
| Polythiophenes with Benzo[d]thiazole | Addition of benzo[d]thiazole dramatically reduced the energy gap. | Useful for designing new smart electronic devices. | nih.gov |
| 3-chlorobenzo[b]thiophene-2-carboxylic acid | Cl substituent reduces π-π interplay, aiding decarboxylation. | Explains the observed reactivity in Heck coupling reactions. | rsc.org |
Kinetic and Mechanistic Studies of Benzo[b]thiophene-Related Reactions
Understanding the kinetics and mechanisms of reactions involving the benzo[b]thiophene core is essential for developing efficient and selective synthetic methods. nih.govacs.org The functionalization of benzo[b]thiophene can occur at different positions, and mechanistic studies help to rationalize the observed regioselectivity. nih.gov
A significant area of investigation has been the direct C-H functionalization of benzo[b]thiophenes, which avoids the need for pre-functionalized starting materials. nih.govsemanticscholar.org Detailed mechanistic studies on the room-temperature β-arylation of benzo[b]thiophene have provided the first experimental kinetic evidence for a Heck-type reaction pathway. nih.govacs.org This process is thought to occur via a concerted carbopalladation across the C2-C3 double bond of the thiophene (B33073) ring, followed by a base-assisted elimination. nih.govresearchgate.net
Kinetic Isotope Effect (KIE) studies are a key tool in these investigations. In the β-arylation reaction, the measurement of significant primary ¹³C KIEs at both the C2 and C3 positions of the benzo[b]thiophene ring was consistent with a rate-limiting Heck-type carbopalladation step, rather than an alternative concerted metalation-deprotonation (CMD) or electrophilic aromatic substitution (SₑAr) pathway. nih.govacs.org These mechanistic insights are crucial for optimizing reaction conditions and expanding the scope of C-H functionalization to create complex, functionalized benzo[b]thiophene derivatives. nih.govprinceton.edu
| Reaction | Mechanistic Tool | Key Finding | Proposed Mechanism | Ref |
| β-Arylation of Benzo[b]thiophene | ¹³C Kinetic Isotope Effect (KIE) | Significant primary ¹³C KIEs observed at C2 and C3 positions. | Heck-type pathway involving concerted carbopalladation. | nih.govacs.org |
| Palladium-catalyzed Decarboxylative Coupling | Computational Analysis | AgCl coordinates to the carboxyl oxygen, facilitating CO₂ dissociation. | AgCl-assisted decarboxylation followed by Heck coupling. | rsc.org |
Conclusion and Future Research Directions
Summary of Current Academic Knowledge on 3-Benzo[b]thiophen-2-yl-propan-1-ol
The benzo[b]thiophene core, a fusion of a benzene (B151609) and a thiophene (B33073) ring, is a privileged structure in drug discovery. nih.gov This is attributed to its structural similarity to biologically active molecules, allowing it to serve as a scaffold for developing new therapeutic agents. nih.gov Derivatives of benzo[b]thiophene have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, antioxidant, antitubercular, antidiabetic, and anticonvulsant activities. nih.govijpsjournal.com
Given this context, it is plausible to hypothesize that this compound could exhibit some of these biological activities. The presence of the propan-1-ol side chain at the 2-position of the benzo[b]thiophene ring introduces a flexible, polar functional group that could influence its interaction with biological targets. For instance, studies on similar structures have shown that the nature and position of substituents on the benzo[b]thiophene ring significantly impact their biological efficacy. nih.gov
Identification of Research Gaps in Synthetic Methodologies and Chemical Reactivity
The primary research gap concerning this compound is the lack of a reported, optimized synthesis. However, numerous methods for the synthesis of substituted benzo[b]thiophenes could be adapted for its preparation. tandfonline.comresearchgate.netdntb.gov.uaorganic-chemistry.org
One potential synthetic route could involve the electrophilic cyclization of a suitably substituted 2-alkynyl thioanisole (B89551) derivative. nih.govdntb.gov.ua This methodology has proven effective for creating 3-halobenzo[b]thiophenes and could likely be modified to introduce the desired 2-propan-1-ol side chain. Another approach could be the functionalization of a pre-formed benzo[b]thiophene ring system. For example, a Grignard reaction on benzo[b]thiophene-2-carboxaldehyde (B1270333) followed by reduction could yield the target alcohol. nih.gov
The chemical reactivity of this compound also remains unexplored. The interplay between the electron-rich benzo[b]thiophene ring and the hydroxyl group of the side chain could lead to interesting and potentially useful chemical transformations. Research is needed to understand its oxidation, reduction, and substitution reactions, which would be crucial for developing derivatives with enhanced biological activity or for its use as a building block in the synthesis of more complex molecules.
Emerging Trends in Biological Evaluation and Drug Discovery of Benzo[b]thiophene Derivatives
The field of drug discovery is continuously evolving, with a strong emphasis on identifying novel molecular targets and developing targeted therapies. Benzo[b]thiophene derivatives are at the forefront of this research due to their diverse pharmacological profiles. ijpsjournal.com
Recent studies have highlighted the potential of benzo[b]thiophenes as:
Anticancer Agents: Derivatives have shown inhibitory activity against various cancer cell lines. nih.gov
Antimicrobial Agents: Novel benzo[b]thiophene acylhydrazones have demonstrated significant activity against multidrug-resistant Staphylococcus aureus. mdpi.com
Antidepressants: Certain derivatives have shown affinity for serotonin (B10506) receptors, suggesting their potential as antidepressants with a rapid onset of action. unav.edu
Enzyme Inhibitors: Benzo[b]thiophene-based compounds have been identified as inhibitors of enzymes like phosphoglycerate dehydrogenase (PHGDH), a target in cancer therapy, and monoamine oxidase (MAO), relevant for neurodegenerative diseases. nih.govuniroma1.itresearchgate.net
These emerging trends suggest that a systematic biological evaluation of this compound and its derivatives is warranted. Screening this compound against a panel of cancer cell lines, bacterial and fungal strains, and key enzymes could uncover novel therapeutic leads.
Potential for Novel Therapeutic and Industrial Applications
Based on the extensive research into the broader family of benzo[b]thiophenes, this compound holds potential for a variety of applications.
Therapeutic Potential:
Oncology: Given the anticancer properties of many benzo[b]thiophene derivatives, this compound could be a starting point for the development of new anticancer drugs. nih.gov
Infectious Diseases: Its structural features suggest it could possess antibacterial or antifungal properties. nih.govnih.gov
Central Nervous System Disorders: The established role of benzo[b]thiophenes in targeting neurological pathways indicates a potential for developing treatments for depression or neurodegenerative diseases. unav.eduuniroma1.it
Inflammatory Conditions: The anti-inflammatory activity observed in related compounds suggests a possible application in treating inflammatory disorders. nih.gov
Industrial Applications:
Organic Semiconductors: Benzo[b]thiophene-based materials have been investigated for their use in organic electronics, such as organic thin-film transistors. mdpi.com The specific properties of this compound in this context are unknown but represent an area for potential exploration.
Dyes: The benzo[b]thiophene core is a component of certain dyes, such as thioindigo (B1682309). wikipedia.org Further research could determine if this compound or its derivatives have useful chromophoric properties.
Q & A
Q. Q1. What are the common synthetic routes for 3-Benzo[b]thiophen-2-yl-propan-1-ol, and how are intermediates characterized?
Methodological Answer: A general synthesis involves coupling benzothiophene derivatives with propanol precursors. For example, benzothiophene intermediates can be functionalized via nucleophilic substitution or condensation reactions. A typical procedure (analogous to ) uses 1,4-dioxane as a solvent and benzoylisothiocyanate for thiourea formation, followed by ice/water quenching to isolate products. Characterization relies on NMR, FTIR, and mass spectrometry. X-ray crystallography (e.g., as in ) is critical for confirming stereochemistry and crystal packing .
Q. Q2. How can researchers verify the purity of this compound, and what analytical thresholds are considered acceptable?
Methodological Answer: Purity is assessed via HPLC (≥95% purity for most studies) with UV detection at 254 nm. Gas chromatography-mass spectrometry (GC-MS) is used for volatile derivatives. Contaminants like unreacted benzothiophene or hydroxylated byproducts are monitored. For advanced validation, single-crystal X-ray diffraction (as in ) provides structural confirmation, with R-factors <0.05 indicating high reliability .
Advanced Research Questions
Q. Q3. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
Methodological Answer: Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane in ) enhance reaction rates.
- Catalysis : Transition-metal catalysts (e.g., Pd/C) may reduce side reactions in coupling steps.
- Temperature control : Stirring at 0–5°C minimizes thermal degradation of intermediates.
A recent study () achieved >80% yield using microwave-assisted synthesis under solvent-free conditions, reducing reaction time from 24 h to 2 h .
Q. Q4. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer: Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example:
- Dynamic NMR : Resolves rotational barriers in substituents (e.g., benzyloxy groups in ).
- DFT calculations : Predict vibrational frequencies (IR) and chemical shifts (NMR) to match experimental data.
- Crystallography : Resolves ambiguity in regiochemistry (e.g., used X-ray data to confirm enone geometry) .
Q. Q5. How do structural modifications (e.g., halogenation) affect the biological activity of this compound?
Methodological Answer: Halogenation at the benzothiophene ring (e.g., bromine in ) enhances lipophilicity and receptor binding. Structure-activity relationship (SAR) studies require:
- In vitro assays : Measure IC50 values against target enzymes (e.g., kinases).
- Molecular docking : Predict interactions using crystallographic data (e.g., ’s protein-ligand models).
A brominated analog () showed 3-fold higher activity in preliminary cytotoxicity screens compared to the parent compound .
Methodological Challenges
Q. Q6. What experimental designs are recommended to study the metabolic stability of this compound in vitro?
Methodological Answer:
- Hepatocyte incubation : Use primary human hepatocytes (PHH) to assess phase I/II metabolism.
- LC-MS/MS quantification : Monitor hydroxylated or glucuronidated metabolites (methodology in for phenolic analogs).
- CYP450 inhibition assays : Identify metabolizing enzymes via isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
Q. Q7. How can researchers address low solubility of this compound in aqueous assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Prodrug design : Introduce phosphate esters (improves solubility by 10–50×, as in ’s benzodiazolyl derivatives).
- Nanoemulsions : Lipid-based carriers enhance bioavailability in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
